Xenyhexenic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenyhexenic acid is a biphenyl organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol . Discovered in 1958, it has shown significant biological activity, particularly in inhibiting hypercholesterolemia and hyperlipemia in animal models . This compound is also known by its systematic name, (1,1’-Biphenyl)-4-acetic acid, α-(2E)-2-buten-1-yl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of biphenyl with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Xenyhexenic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Xenyhexenic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which xenyhexenic acid exerts its effects involves the inhibition of enzymes involved in lipid metabolism. It targets pathways that regulate cholesterol and lipid levels in the body, thereby reducing hypercholesterolemia and hyperlipemia . The exact molecular targets include enzymes like HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
Comparison with Similar Compounds
Biphenyl acetic acid: Shares a similar biphenyl structure but differs in the side chain composition.
Phenylbutyric acid: Another compound with a biphenyl core but with different pharmacological properties.
Uniqueness: Xenyhexenic acid is unique due to its specific inhibitory effects on lipid metabolism, which are not as pronounced in similar compounds. Its ability to modulate cholesterol and lipid levels makes it particularly valuable in research focused on cardiovascular health .
Properties
CAS No. |
94886-45-0 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.